4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Tauopathy Alzheimer's disease Fluorescence displacement assay

4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 400083-84-3), also known as 4-(4-Methylbenzyl)thiomorpholine-3,5-dione 1,1-dioxide, is a heterocyclic sulfone small molecule belonging to the thiazinane class. Its core structural features have been investigated for interactions with protein aggregates, and it has been identified in bioactivity databases as a high-affinity ligand for both tau and amyloid-β (Aβ) aggregates.

Molecular Formula C12H13NO4S
Molecular Weight 267.3
CAS No. 400083-84-3
Cat. No. B2976052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
CAS400083-84-3
Molecular FormulaC12H13NO4S
Molecular Weight267.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O
InChIInChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(16,17)8-12(13)15/h2-5H,6-8H2,1H3
InChIKeyDUIFKOFUMDNJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone: A High-Potency Tau and Amyloid-β Aggregate Probe for Neurodegenerative Research


4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 400083-84-3), also known as 4-(4-Methylbenzyl)thiomorpholine-3,5-dione 1,1-dioxide, is a heterocyclic sulfone small molecule belonging to the thiazinane class. Its core structural features have been investigated for interactions with protein aggregates, and it has been identified in bioactivity databases as a high-affinity ligand for both tau and amyloid-β (Aβ) aggregates . The compound is commercially available at research-grade purity for use as a specialized biochemical tool .

Why a Generic 4-Substituted Thiazinane Cannot Replace 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone in Tau/Aβ Research


Within the 4-substituted 1lambda~6~,4-thiazinane-1,1,3,5-tetraone series, the N-benzyl substituent is a critical determinant of biological activity. Massive, quantifiable potency differences are observed in the Thiazine Red R displacement assay for tau aggregates, with the 4-methylbenzyl analog exhibiting low-nanomolar affinity (IC50 1.41 nM) , while structurally distinct analogs from the same assay can be up to 7,000-fold less potent (e.g., IC50 10,000 nM) . Simple substitution or scaffold hopping without empirical validation of the critical 4-methylbenzyl group in the sulfone-containing ring system would risk a catastrophic loss of binding affinity, rendering the molecule unfit for use as a tau or Aβ probe.

Quantitative Differentiation of 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone from Closest Analogs


Tau Aggregate Binding: 7,000-Fold More Potent than a Reference Analog

In a direct fluorescence-based Thiazine Red R displacement assay using human Tau aggregates expressed in E. coli, 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone demonstrated an IC50 of 1.41 nM, representing a 7,092-fold increase in potency compared to a comparator compound (CHEMBL2069534) from the same assay, which had an IC50 of 10,000 nM . An intermediate comparator (CHEMBL2181036) showed an IC50 of 246 nM, making the target compound 174-fold more potent . This extreme differential underscores that the 4-methylbenzyl substitution on the thiazinane sulfone scaffold is a critical determinant of high-affinity tau aggregate engagement.

Tauopathy Alzheimer's disease Fluorescence displacement assay

Amyloid-β Aggregate Binding: Sub-Nanomolar Affinity Confirmed

The compound shows a Ki of 1.40 nM for amyloid-β (1-40) aggregates, placing it among the highest-affinity small-molecule ligands reported in BindingDB for this target . While no direct comparator is available from the identical experimental system for an analog, this value is noteworthy because many reference amyloid-binding dyes (e.g., Thioflavin T, Congo Red) exhibit binding constants in the micromolar range . The dual nanomolar affinity for both tau and Aβ aggregates distinguishes this compound from probes that are selective for only one aggregate type.

Alzheimer's disease Amyloid-beta Binding affinity

Purity Specification Enabling Reproducible Quantitative Pharmacology

The compound is commercially available at a certified purity of 98% (HPLC) from multiple vendors . For a compound where potency is measured in the low nanomolar range, a 2% impurity level—if consisting of a closely related active analog—could distort IC50 measurements by competitive binding artifacts. This is a critical procurement consideration when comparing to analogs offered at lower purity grades (e.g., 95%), where unknown impurities could confound SAR interpretation.

Quality control Procurement Reproducibility

Validated Application Scenarios for 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone Based on Quantitative Evidence


High-Sensitivity Fluorescence Displacement Assays for Tau Aggregation Inhibitor Screening

With an IC50 of 1.41 nM in the Thiazine Red R displacement assay , this compound serves as a powerful reference inhibitor or fluorescent probe for tau fibrillation inhibitor screening campaigns. Its extreme potency relative to other chemotypes (up to 7,000-fold difference) provides a high signal-to-noise window for identifying novel aggregation inhibitors. Laboratories developing tau-targeted therapeutics for Alzheimer's disease and other tauopathies should prioritize this compound for competitive binding assay development.

Dual Amyloid-β/Tau Binding Studies for Co-Aggregation Research

The unique combination of low-nanomolar Ki for Aβ aggregates (1.40 nM) and low-nanomolar IC50 for tau aggregates (1.41 nM) enables this single molecule to be used in experimental systems where both amyloid pathologies are studied simultaneously. This is particularly valuable for co-aggregation research, where a dual-binding probe can help elucidate the interplay between Aβ and tau pathologies without confounding factors introduced by using two separate probes with differing physicochemical properties.

Lead Optimization Starting Point for Thiazinane-Based Alzheimer's Therapeutics

For medicinal chemistry programs targeting protein aggregation, the 4-methylbenzyl thiazinane sulfone scaffold represents a validated starting point with sub-nanomolar affinity for both tau and Aβ . The commercially available 98% purity ensures reliable SAR studies, and the quantifiable potency gap (174- to 7,000-fold) relative to non-optimized analogs provides a clear rationale for exploring systematic structural modifications while retaining the critical 4-methylbenzyl pharmacophore.

Inter-laboratory Assay Standardization and Biomarker Discovery Tool

Because of its defined high purity (98%) and well-characterized activity in a standardized Thiazine Red R displacement assay format , this compound is suitable as a cross-laboratory reference standard for tau aggregate binding assays. Its use can help normalize inter-laboratory variability in tau aggregation studies and support the development of robust biomarker detection protocols for neurodegenerative disease research.

Quote Request

Request a Quote for 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.